Spatial Amine Architecture: Remote Primary Amine Density vs. Directly Attached Amino Analogs
1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone provides four primary amine groups positioned at the 4-position of each cyclohexyl ring, yielding an amine equivalent weight of approximately 149.2 g/mol (MW 596.85 / 4 NH₂) . In contrast, 1,4,5,8-tetrakis(cyclohexylamino)anthraquinone (CAS 28634-38-0) features secondary amines directly N-linked to the anthraquinone core, which are less nucleophilic and exhibit different reactivity in condensation polymerizations [1]. 1,4,5,8-Tetraaminoanthraquinone (CAS 2475-45-8) has a lower molecular weight (268.27 g/mol) and an amine equivalent weight of approximately 67.1 g/mol, but its amines are directly conjugated to the π-system, resulting in a deeply colored blue-black chromophore with altered redox behavior [2]. The remote primary amine architecture of the target compound preserves the intrinsic anthraquinone redox activity while enabling linear step-growth polymerization without chromophore disruption, as demonstrated in analogous anthraquinone-derived tetraamine monomers for intrinsically black polyimides [3].
| Evidence Dimension | Amine type, position, and equivalent weight |
|---|---|
| Target Compound Data | 4 × primary amine (4-NH₂-cyclohexyl); Amine Eq. Wt. ≈ 149.2 g/mol; MW 596.85 |
| Comparator Or Baseline | 1,4,5,8-Tetrakis(cyclohexylamino)anthraquinone: 4 × secondary amine (cyclohexyl-NH-); Amine Eq. Wt. ≈ 149.2 g/mol (same MW). 1,4,5,8-Tetraaminoanthraquinone: 4 × primary amine (directly attached); Amine Eq. Wt. ≈ 67.1 g/mol; MW 268.27 |
| Quantified Difference | Target compound has primary vs. secondary amine reactivity; Amine Eq. Wt. 2.2× higher than 1,4,5,8-tetraaminoanthraquinone, indicating lower crosslink density but greater spacing control. |
| Conditions | Structural comparison based on molecular formula and SMILES from authoritative databases (ChemBlink, EPA CompTox) |
Why This Matters
The remote primary amine architecture enables linear polycondensation with dianhydrides to form soluble, processable polyimides with retained anthraquinone optical function, a capability not shared by directly N-linked or unsubstituted amino analogs.
- [1] US EPA CompTox Chemicals Dashboard. 9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- (CAS 28634-38-0), Substance Details. Accessed May 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 17689, Disperse Blue 1 (1,4,5,8-tetraaminoanthraquinone). Accessed May 2026. View Source
- [3] Japanese Patent JP7345806B2. Anthraquinone derivative tetraamine monomer, true black polyimide derived therefrom and method for preparing the same. Published September 19, 2023. View Source
